molecular formula C15H10O5 B1233755 5,7,2'-Trihydroxyflavone CAS No. 73046-40-9

5,7,2'-Trihydroxyflavone

Cat. No.: B1233755
CAS No.: 73046-40-9
M. Wt: 270.24 g/mol
InChI Key: OFYPDAKTVZXXPC-UHFFFAOYSA-N
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Description

5,7,2’-Trihydroxyflavone: is a naturally occurring flavonoid compound belonging to the flavone class. It is characterized by the presence of three hydroxyl groups at the 5, 7, and 2’ positions on the flavone backbone. This compound is known for its various biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

5,7,2’-Trihydroxyflavone, also known as Apigenin, is a natural flavonoid compound that has been found to have various actions against cancer cells . It has been shown to modulate key signaling molecules involved in the initiation of cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways .

Mode of Action

Apigenin interacts with its targets by modulating NADPH oxidase-dependent reactive oxygen species (ROS) generation and inflammation in the hypothalamic paraventricular nucleus (PVN) . It also suppresses mTOR activity and raises the UVB-induced phagocytosis, which reduces cancerous cell proliferation and growth .

Biochemical Pathways

Apigenin affects several biochemical pathways. It is able to suppress the epithelial-to-mesenchymal transition (EMT), maintain cancer stem cells (CSCs), induce cell cycle arrest, and cause cancer cell death . It also suppresses NADPH oxidase-dependent ROS generation and inflammation in the PVN .

Pharmacokinetics

Apigenin taken orally is systemically absorbed and recirculated by enterohepatic and local intestinal pathways . Its bioavailability is in the region of 30%. Once absorbed from the oral route it reaches maximal circulating concentration (C max) after a time (T max) of 0.5–2.5h, with an elimination half-life (T 1 / 2) averaging 2.52 ± 0.56h .

Result of Action

The molecular and cellular effects of Apigenin’s action include the reduction of tumor cell viability, migration, gene expression, and apoptosis . It also significantly decreases the secretion of various proinflammatory cytokines specifically tumor necrosis factor (TNF)-α, IL-1β, IL-6, and IL-10 .

Biochemical Analysis

Biochemical Properties

5,7,2’-Trihydroxyflavone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammatory processes . Additionally, 5,7,2’-Trihydroxyflavone interacts with proteins such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), modulating their expression and activity . These interactions contribute to its anti-inflammatory and anticancer properties.

Cellular Effects

5,7,2’-Trihydroxyflavone exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are crucial for cell proliferation and survival . Additionally, 5,7,2’-Trihydroxyflavone affects gene expression by regulating the activity of transcription factors such as NF-κB and AP-1 . These effects contribute to its ability to induce apoptosis and inhibit cancer cell growth.

Molecular Mechanism

The molecular mechanism of 5,7,2’-Trihydroxyflavone involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 5,7,2’-Trihydroxyflavone binds to the benzodiazepine site on GABA_A receptors, modulating their activity and exerting anxiolytic effects . Additionally, it inhibits the activity of enzymes such as COX-2 and iNOS, reducing the production of pro-inflammatory mediators . These molecular interactions underlie its diverse pharmacological properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7,2’-Trihydroxyflavone can change over time. Studies have shown that it is relatively stable under physiological conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to 5,7,2’-Trihydroxyflavone has been associated with sustained anti-inflammatory and anticancer effects in both in vitro and in vivo studies . The stability and efficacy of 5,7,2’-Trihydroxyflavone can be influenced by factors such as temperature, pH, and the presence of other biomolecules.

Dosage Effects in Animal Models

The effects of 5,7,2’-Trihydroxyflavone vary with different dosages in animal models. At low to moderate doses, it exhibits beneficial effects such as anti-inflammatory, antioxidant, and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects varies depending on the animal model and the route of administration. Therefore, careful consideration of dosage is essential when evaluating the therapeutic potential of 5,7,2’-Trihydroxyflavone.

Metabolic Pathways

5,7,2’-Trihydroxyflavone is involved in several metabolic pathways, including the phenylpropanoid pathway and the flavone synthesis pathway . It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and chalcone synthase (CHS), which are crucial for its biosynthesis . Additionally, 5,7,2’-Trihydroxyflavone can modulate metabolic flux and metabolite levels, influencing overall cellular metabolism . These interactions contribute to its diverse biological activities.

Transport and Distribution

Within cells and tissues, 5,7,2’-Trihydroxyflavone is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 5,7,2’-Trihydroxyflavone within cells can influence its activity and efficacy.

Subcellular Localization

The subcellular localization of 5,7,2’-Trihydroxyflavone plays a crucial role in its activity and function. It has been shown to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct 5,7,2’-Trihydroxyflavone to specific organelles, influencing its biological effects . Understanding its subcellular localization can provide insights into its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7,2’-Trihydroxyflavone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2’,4’,6’-trihydroxyacetophenone and 2-hydroxybenzaldehyde as starting materials. The reaction proceeds through an aldol condensation followed by cyclization to form the flavone structure .

Industrial Production Methods: Industrial production of 5,7,2’-Trihydroxyflavone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5,7,2’-Trihydroxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5,7,2’-Trihydroxyflavone is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to other flavonoids .

Properties

IUPAC Name

5,7-dihydroxy-2-(2-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-8-5-11(18)15-12(19)7-13(20-14(15)6-8)9-3-1-2-4-10(9)17/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYPDAKTVZXXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223324
Record name 5,7,2'-Trihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73046-40-9
Record name 5,7,2'-Trihydroxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073046409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7,2'-Trihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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